Amylamine

Enzyme Inhibition Fibrinolysis Biochemical Pharmacology

Select Amylamine for its unmatched chain-length-dependent performance. With a Ki of 1.0 mM, this C5 primary amine delivers 3-fold greater fibrinogen-plasmin inhibition than propylamine, enabling precise enzymology studies. Its intermediate dehydrating tendency and hydrophobicity optimize phase-transfer catalysis and corrosion inhibition where butylamine is too weak and hexylamine too immiscible. Supported by a validated 0.01% detection-limit IC method, it ensures GMP-ready trace amine quantification for thromboxane antagonist synthesis. Secure your research and production advantage now.

Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
CAS No. 110-58-7
Cat. No. B085964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylamine
CAS110-58-7
Synonymsamylamine
amylamine hydrochloride
n-amylamine
n-amylamine hydrochloride
n-amylamine sulfate (2:1)
n-pentylamine
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Structural Identifiers
SMILESCCCCCN
InChIInChI=1S/C5H13N/c1-2-3-4-5-6/h2-6H2,1H3
InChIKeyDPBLXKKOBLCELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble (NTP, 1992)
Soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Amylamine (CAS 110-58-7): A Five-Carbon Primary Aliphatic Amine for Chemical Synthesis and Industrial Applications


Amylamine, also known as pentylamine or 1-aminopentane, is a straight-chain primary aliphatic amine with the molecular formula C5H13N and a molecular weight of 87.16 g/mol [1]. At ambient temperature, it is a colorless to pale yellow liquid possessing a fishy, ammonia-like odor and demonstrates solubility in water, alcohols, and ethers [1][2]. The compound exhibits a boiling point of 104–105 °C, a melting point of -55 °C, and a density of 0.752 g/mL at 25 °C [1]. As a primary amine, amylamine participates in typical amine reactions including alkylation, acylation, and condensation, which underpin its utility as a synthetic building block across multiple industrial sectors [2].

Why Amylamine Cannot Be Simply Replaced by Other Alkylamines: Chain-Length Dependent Properties in Amine Selection


Within the homologous series of straight-chain primary alkylamines, incremental changes in carbon number alter critical physicochemical and biological properties that directly influence performance in target applications [1]. For instance, relative dehydrating tendency increases systematically from propylamine through heptylamine, meaning amylamine provides an intermediate dehydration capacity not matched by shorter or longer analogs [2]. Similarly, inhibition of the fibrinogen-plasmin reaction by alkylamines demonstrates Ki values that differ by three-fold between propylamine (3.3 mM) and amylamine (1.0 mM), reflecting a chain-length dependency that prevents functional interchangeability [3]. Even basic physical parameters such as boiling point, density, and vapor pressure shift with each methylene addition, affecting distillation, solvent handling, and reaction engineering [1]. Consequently, substituting amylamine with butylamine or hexylamine introduces quantifiable deviations in hydrophobicity, basicity, and molecular recognition that cannot be offset by simple concentration adjustment [1][3].

Quantitative Differentiation of Amylamine Against Closest Alkylamine Comparators


Plasmin Inhibition Potency: Amylamine (Ki = 1.0 mM) vs. Propylamine (Ki = 3.3 mM) and Butylamine (Ki = 3.0 mM)

In a comparative study of alkylamine inhibition of the fibrinogen-plasmin reaction, amylamine exhibited a competitive inhibition constant (Ki) of 1.0 mM, which is substantially lower than the Ki values observed for propylamine (3.3 mM) and butylamine (3.0 mM) [1]. This represents a 3.0- to 3.3-fold increase in inhibitory potency relative to the shorter-chain analogs. The inhibition is competitive and increases with increasing alkyl chain length, attributed to enhanced hydrophobic interaction at the enzyme active site [1].

Enzyme Inhibition Fibrinolysis Biochemical Pharmacology

Dehydrating Tendency in Amine-Water-Salt Systems: Amylamine Ranks Between Butylamine and Hexylamine

Measurement of mutual solubility in aliphatic primary amine-water-salt systems at 30 °C established a clear descending order of dehydrating tendency: heptylamine > hexylamine > amylamine > butylamine > propylamine [1]. The conjugation curves, expressed as molar fractions, were approximately linear within the studied concentration range, and the dehydrating power correlated directly with molecular weight [1]. Amylamine occupies a distinct intermediate position in this series, offering greater dehydration capability than propylamine and butylamine but lower than hexylamine and heptylamine [1].

Phase Equilibria Mutual Solubility Separation Science

Analytical Detection Limit for Pharmaceutical Impurity Monitoring: 0.01% (w/w) by Ion Chromatography

An ion chromatographic method developed for the assay of amylamine as a trace impurity in the thromboxane antagonist intermediate BMS-181 866-02 achieved a detection limit of 0.01% (w/w) and a minimum quantifiable level of 0.02% [1]. The method employed a Dionex CS-14 column with methanesulfonic acid-acetonitrile mobile phase and conductivity detection, demonstrating linearity from 1–12.5 μg/mL (r = 0.9993) [1]. This validated method provides a benchmark for purity assessment and quality control in pharmaceutical manufacturing.

Pharmaceutical Analysis Impurity Profiling Ion Chromatography

Boiling Point and Density in Alkylamine Homologous Series: Amylamine (105 °C, 0.754 g/cm³) vs. Butylamine (77 °C, 0.741 g/cm³) and Hexylamine (132 °C, 0.766 g/cm³)

Within the straight-chain primary amine series, boiling point increases predictably with chain length: butylamine (C4) boils at 77 °C, amylamine (C5) at 105 °C, and hexylamine (C6) at 132 °C [1]. Density at 20 °C follows the same trend, measuring 0.741 g/cm³ for butylamine, 0.754 g/cm³ for amylamine, and 0.766 g/cm³ for hexylamine [1]. The 28 °C boiling point differential between amylamine and butylamine, and 27 °C differential between amylamine and hexylamine, are sufficiently large to impact distillation operations, solvent recovery, and reaction temperature selection.

Physicochemical Properties Process Engineering Solvent Selection

Optimal Application Scenarios for Amylamine Based on Verified Differential Evidence


Pharmaceutical Impurity Control and Trace Analysis in API Manufacturing

Amylamine is employed as a reagent in the synthesis of pharmaceutical intermediates, notably the penultimate intermediate (BMS-181 866-02) for a thromboxane antagonist [1]. The validated ion chromatography method with a detection limit of 0.01% enables rigorous monitoring of residual amylamine levels, supporting compliance with impurity specifications in drug substance batches [1]. This analytical capability is a critical differentiator for procurement in GMP manufacturing environments where trace amine quantification is mandatory.

Biochemical Research on Fibrinolytic Enzyme Inhibition

In enzymology studies investigating the regulation of plasmin activity, amylamine serves as a competitive inhibitor with a Ki of 1.0 mM, demonstrating 3-fold higher potency than propylamine (Ki = 3.3 mM) [2]. Researchers studying fibrinogenolysis or developing modulators of the fibrinolytic system should select amylamine over shorter alkylamines when enhanced hydrophobic interaction and lower Ki values are required [2].

Corrosion Inhibition in Acidic Metal Treatment Solutions

Amylamine functions as a corrosion inhibitor for metals including aluminum and mild steel in acidic media, with inhibition efficiency increasing with alkyl chain length [3]. Compared to butylamine or propylamine, amylamine provides stronger surface adsorption and greater retardation of anodic dissolution due to its longer hydrocarbon tail [3]. It is particularly suitable for applications requiring intermediate hydrophobicity without the solubility limitations of longer-chain amines like hexylamine or heptylamine [3].

Phase-Transfer Catalysis and Liquid-Liquid Extraction Processes

The intermediate dehydrating tendency of amylamine in amine-water-salt systems positions it as a tailored reagent for salting-out and phase-transfer operations [4]. It offers greater water removal capacity than butylamine and propylamine, yet maintains better water miscibility than hexylamine or heptylamine, enabling precise control over biphasic equilibria in extraction and purification workflows [4].

Technical Documentation Hub

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